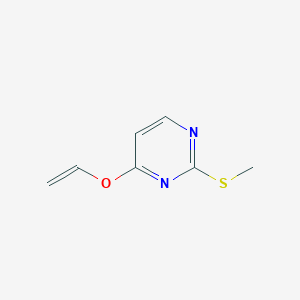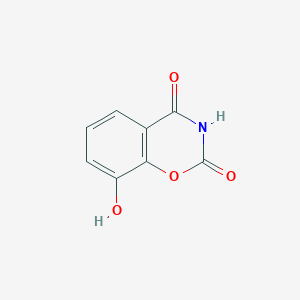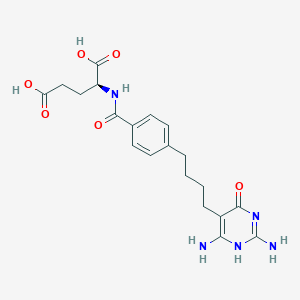
Dideazaacyclotetrahydrofolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dideazaacyclotetrahydrofolic acid (DDATHF) is a synthetic analog of the natural form of folic acid, which is essential for DNA synthesis and cell growth. DDATHF has been the subject of extensive scientific research due to its potential for use in cancer treatment.
Mécanisme D'action
Dideazaacyclotetrahydrofolic acid inhibits DHFR by binding to the enzyme's active site. This prevents the enzyme from converting dihydrofolic acid to tetrahydrofolic acid, which is required for thymidylate synthesis. As a result, cancer cells cannot replicate their DNA and eventually die.
Biochemical and Physiological Effects
Dideazaacyclotetrahydrofolic acid has been shown to have minimal toxicity in normal cells and tissues. This is because normal cells can use folate from the diet to bypass the inhibition of DHFR by Dideazaacyclotetrahydrofolic acid. However, cancer cells have a higher demand for folate and are more sensitive to Dideazaacyclotetrahydrofolic acid. Dideazaacyclotetrahydrofolic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Dideazaacyclotetrahydrofolic acid has several advantages for lab experiments. It is stable and can be stored for long periods of time. It is also water-soluble, which makes it easy to administer to cells in culture. However, Dideazaacyclotetrahydrofolic acid has some limitations. It is not effective against all types of cancer cells, and its efficacy can be affected by the presence of other drugs.
Orientations Futures
Future research on Dideazaacyclotetrahydrofolic acid could focus on its combination with other drugs to increase its efficacy. Dideazaacyclotetrahydrofolic acid could also be modified to improve its pharmacokinetic properties, such as its absorption and distribution in the body. Additionally, the use of Dideazaacyclotetrahydrofolic acid in combination with immunotherapy could be explored to enhance the immune response against cancer cells.
Conclusion
Dideazaacyclotetrahydrofolic acid is a synthetic analog of folic acid that has shown promise in cancer treatment. Its mechanism of action involves the inhibition of DHFR, which prevents cancer cells from dividing and growing. Dideazaacyclotetrahydrofolic acid has minimal toxicity in normal cells and tissues and has several advantages for lab experiments. Future research on Dideazaacyclotetrahydrofolic acid could lead to the development of more effective cancer therapies.
Méthodes De Synthèse
Dideazaacyclotetrahydrofolic acid is synthesized through a multi-step process that involves the reduction of folic acid to dihydrofolic acid, followed by the deaza ring formation and the reduction of the remaining carbonyl group. The final product is purified through column chromatography. The synthesis method of Dideazaacyclotetrahydrofolic acid has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
Dideazaacyclotetrahydrofolic acid has been extensively studied for its potential use in cancer treatment. Dideazaacyclotetrahydrofolic acid inhibits the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of thymidylate, a precursor for DNA synthesis. By inhibiting DHFR, Dideazaacyclotetrahydrofolic acid prevents cancer cells from dividing and growing. Dideazaacyclotetrahydrofolic acid has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
124656-55-9 |
|---|---|
Nom du produit |
Dideazaacyclotetrahydrofolic acid |
Formule moléculaire |
C20H25N5O6 |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[4-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N5O6/c21-16-13(18(29)25-20(22)24-16)4-2-1-3-11-5-7-12(8-6-11)17(28)23-14(19(30)31)9-10-15(26)27/h5-8,14H,1-4,9-10H2,(H,23,28)(H,26,27)(H,30,31)(H5,21,22,24,25,29)/t14-/m0/s1 |
Clé InChI |
LNUHUIPUTGDPDG-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC(=CC=C1CCCCC2=C(NC(=NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1CCCCC2=C(NC(=NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




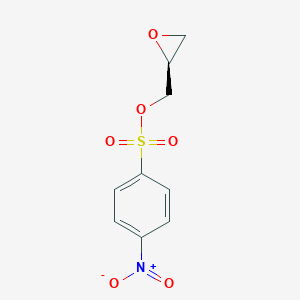
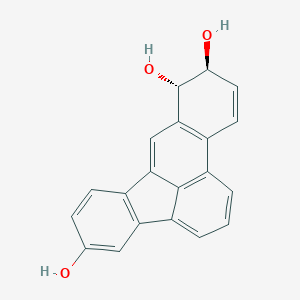
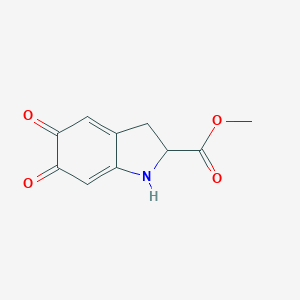
![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)


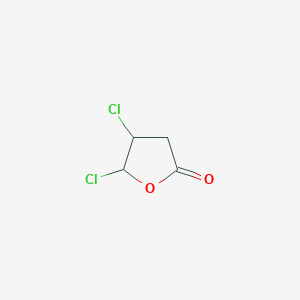
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)


![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
